1-(4-Iodobenzyl)piperidin-4-one
Description
1-(4-Iodobenzyl)piperidin-4-one is a piperidin-4-one derivative featuring a 4-iodobenzyl substituent attached to the nitrogen atom of the heterocyclic ring. The iodine atom in the benzyl group introduces unique electronic and steric properties, influencing reactivity, lipophilicity, and intermolecular interactions such as halogen bonding .
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H14INO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 |
InChI Key |
VBTARGZPMLRYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The table below compares key structural features and physicochemical properties of 1-(4-Iodobenzyl)piperidin-4-one and its analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-iodobenzyl group (electron-donating via inductive effects) contrasts with analogs like 1-(4-bromobenzoyl)piperidin-4-one, where the benzoyl group is electron-withdrawing. This difference impacts reactivity in nucleophilic additions and electrophilic substitutions .
- Functional Group Diversity : Oxime (e.g., 1-(3-methoxybenzoyl)piperidin-4-one oxime) and amine (e.g., 1-(4-chlorobenzyl)piperidin-4-amine) derivatives introduce additional hydrogen-bonding capabilities, affecting solubility and target binding .
Pharmacokinetic and Pharmacodynamic Profiles
Data from piperidin-4-one derivatives () highlight trends in drug-likeness:
- Rotatable Bonds : A higher number (e.g., 4 in oxime derivatives) correlates with increased conformational flexibility, which may enhance or hinder target binding .
- Aromatic Heteroatoms: Fluorine in 1-(7-fluoroquinolin-8-yl)piperidin-4-one improves metabolic stability and enzyme affinity due to its electronegativity .
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